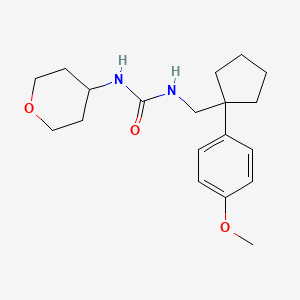
1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The cyclopentyl intermediate is reacted with tetrahydropyran-4-ylamine under reductive amination conditions to form the desired amine.
Urea Formation:
- The final step involves the reaction of the amine with an isocyanate derivative to form the urea linkage, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps:
-
Formation of the Cyclopentyl Intermediate:
- Starting with 4-methoxybenzaldehyde, a Grignard reaction with cyclopentylmagnesium bromide can be employed to form the corresponding alcohol.
- This intermediate is then subjected to a dehydration reaction to yield the cyclopentyl derivative.
化学反应分析
Types of Reactions: 1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group under strong oxidative conditions.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
- Oxidation can yield 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
- Reduction can produce cyclopentylmethylamine derivatives.
- Substitution can result in various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Potential applications in the development of new pharmaceuticals due to its unique structure.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
- Potential use in the treatment of diseases where modulation of specific pathways is required.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Potential applications in the development of new polymers or coatings.
作用机制
The mechanism by which 1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea exerts its effects depends on its interaction with molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Pathways: Interference with cellular pathways to induce desired biological effects.
相似化合物的比较
- 1-(4-Methoxyphenyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 1-(4-Methoxyphenyl)-3-cyclopentylurea
- 1-(4-Methoxyphenyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate
Uniqueness:
- The combination of a methoxyphenyl group, cyclopentyl ring, and tetrahydropyran moiety in a single molecule is unique.
- This structure provides a distinct set of chemical and biological properties not found in simpler analogs.
- The presence of multiple functional groups allows for diverse reactivity and potential applications.
By understanding the synthesis, reactions, applications, and mechanisms of 1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, researchers can explore its full potential in various scientific and industrial fields.
属性
IUPAC Name |
1-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-23-17-6-4-15(5-7-17)19(10-2-3-11-19)14-20-18(22)21-16-8-12-24-13-9-16/h4-7,16H,2-3,8-14H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBHJRMIHUOLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2755406.png)
![4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2755407.png)
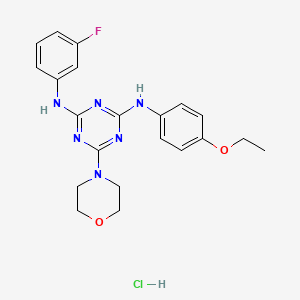
![2-difluoromethanesulfonyl-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2755413.png)
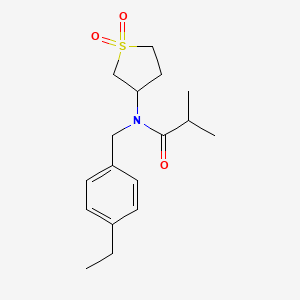
![2-Methoxy-5-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2755415.png)
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine](/img/structure/B2755416.png)
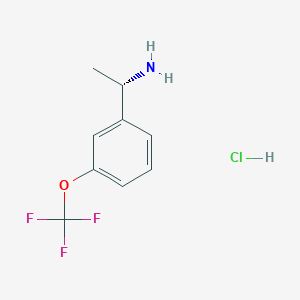
![6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2755418.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2755419.png)
![N-(3-chloro-2-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755420.png)
![2-O-Tert-butyl 3-O-ethyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B2755422.png)
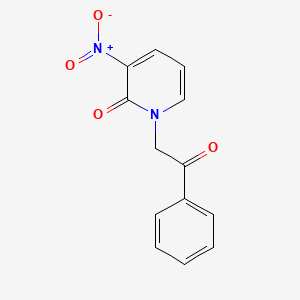
![2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755424.png)
